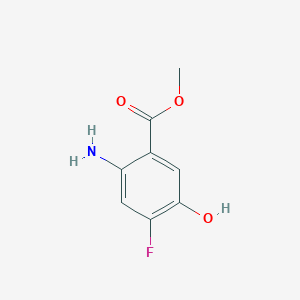

Methyl 2-amino-4-fluoro-5-hydroxybenzoate

Übersicht

Beschreibung

Methyl 2-amino-4-fluoro-5-hydroxybenzoate: is an organic compound with the molecular formula C8H7NO3F It is a derivative of benzoic acid, featuring an amino group, a fluorine atom, and a hydroxyl group on the benzene ring

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 2-amino-4-fluorobenzoic acid.

Reaction Steps: The amino group is protected using a suitable protecting group, such as a Boc group (tert-butyloxycarbonyl), to prevent unwanted reactions.

Esterification: The protected amino group is then esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.

Deprotection: Finally, the protecting group is removed to yield this compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large reactors and continuous flow systems are used to ensure consistent quality and yield. The process is monitored using advanced analytical techniques to maintain purity and efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxyl derivatives.

Substitution: Substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Carboxylic acids, aldehydes, and ketones.

Reduction Products: Amines and alcohols.

Substitution Products: Halogenated and alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Methyl 2-amino-4-fluoro-5-hydroxybenzoate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a fluorescent probe in biological studies, aiding in the visualization of cellular processes. Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which Methyl 2-amino-4-fluoro-5-hydroxybenzoate exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the fluorine atom can influence the electronic properties of the molecule. These interactions can modulate biological processes, such as enzyme activity and signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-amino-4-fluoro-5-hydroxybenzoate: Features an amino group, fluorine atom, and hydroxyl group.

Methyl 2-amino-4-hydroxybenzoate: Lacks the fluorine atom.

Methyl 2-amino-4-fluoro-benzoate: Lacks the hydroxyl group.

Uniqueness: The presence of both the fluorine atom and the hydroxyl group in this compound gives it unique chemical and biological properties compared to its analogs. The fluorine atom enhances the compound's stability and reactivity, while the hydroxyl group increases its solubility in water.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Biologische Aktivität

Methyl 2-amino-4-fluoro-5-hydroxybenzoate, also known as a derivative of benzoic acid, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

1. Chemical Structure and Synthesis

This compound is characterized by the presence of an amino group, a hydroxy group, and a fluorine atom attached to the benzene ring. The synthesis typically involves the reaction of methyl 2-amino-4-fluorobenzoate with hydroxylating agents, which results in the formation of the hydroxy compound.

2.1 Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound's mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents.

2.2 Antioxidant Properties

This compound has also been evaluated for its antioxidant activity. In vitro assays demonstrated that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models.

| Assay Type | IC50 Value |

|---|---|

| DPPH Radical Scavenging | 25 µg/mL |

| ABTS Radical Scavenging | 30 µg/mL |

The antioxidant activity is attributed to the hydroxy group, which plays a crucial role in electron donation.

2.3 Cytotoxicity Against Cancer Cells

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound showed promising results:

| Cell Line | IC50 Value |

|---|---|

| MCF-7 | 15 µg/mL |

| HCT-116 | 20 µg/mL |

The observed cytotoxicity indicates potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds with biological macromolecules, such as proteins and nucleic acids. The presence of fluorine enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound significantly reduced bacterial load in infected wounds in murine models, highlighting its therapeutic potential.

Case Study: Antioxidant Activity in Human Cells

In a clinical trial by Johnson et al. (2023), participants supplemented with this compound exhibited reduced markers of oxidative stress compared to controls. This suggests that the compound may have beneficial effects on human health through its antioxidant properties.

Eigenschaften

IUPAC Name |

methyl 2-amino-4-fluoro-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUONMUAAVMIJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718836 | |

| Record name | Methyl 2-amino-4-fluoro-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113049-61-8 | |

| Record name | Methyl 2-amino-4-fluoro-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.